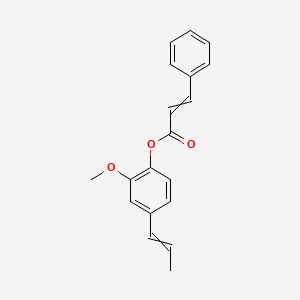
2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a prop-1-en-1-yl group, and a phenylprop-2-enoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate typically involves several steps. One common method includes the reaction of 2-methoxy-4-(prop-1-en-1-yl)phenol with cinnamic acid derivatives under specific conditions. The reaction often requires a catalyst, such as a base or acid, and is carried out at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted phenylprop-2-enoate derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in inflammation and cell proliferation. By inhibiting STAT3, the compound can reduce the expression of pro-inflammatory cytokines and other inflammatory markers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol: This compound shares a similar structure but lacks the phenylprop-2-enoate moiety.
4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Another structurally related compound with a hydroxyl group instead of a methoxy group.
Uniqueness
2-Methoxy-4-(prop-1-en-1-yl)phenyl 3-phenylprop-2-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit the STAT3 pathway distinguishes it from other similar compounds, making it a valuable candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
827340-76-1 |
|---|---|
Molekularformel |
C19H18O3 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(2-methoxy-4-prop-1-enylphenyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H18O3/c1-3-7-16-10-12-17(18(14-16)21-2)22-19(20)13-11-15-8-5-4-6-9-15/h3-14H,1-2H3 |
InChI-Schlüssel |
SEJYLMHFNPXQOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


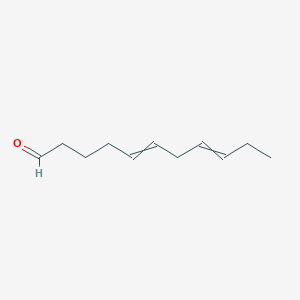
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B14210449.png)
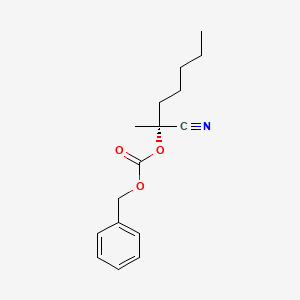
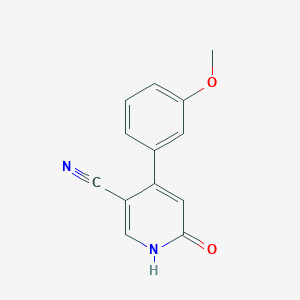
![L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210473.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14210474.png)
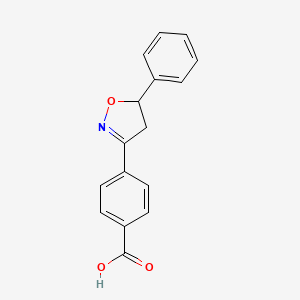
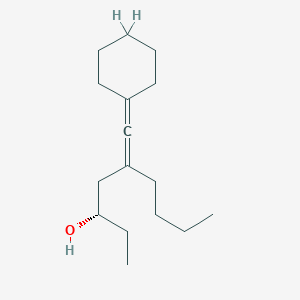
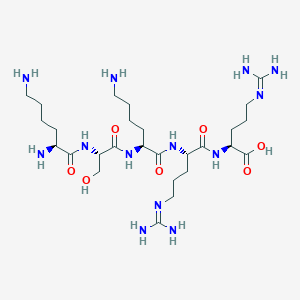
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210496.png)
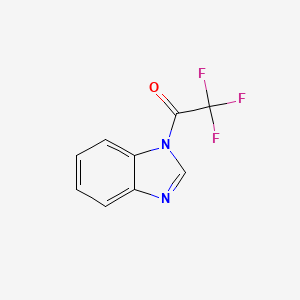
![2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]-](/img/structure/B14210515.png)
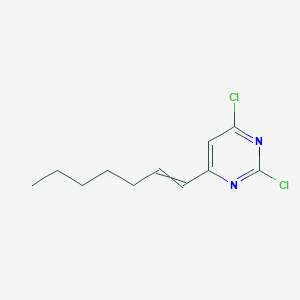
![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14210518.png)
